molecular formula C42H68O12 B2604721 Saikosaponin E

Saikosaponin E

Cat. No.: B2604721
M. Wt: 765.0 g/mol
InChI Key: KQGDHYQRJRGMDG-CYMACDCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Saikosaponin E, a major biologically active triterpenoid, usually as glucosides, isolated from Traditional Chinese Medicines (TCM), has been found to have significant anti-Hepatitis B Virus (HBV) effects . The primary targets of this compound are the host and/or viral genes involved in HBV replication . In addition, this compound has been shown to interact with human Interleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) .

Mode of Action

This compound exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This differs from the mechanism of action of nucleoside analogues . Molecular docking and molecular dynamics simulation studies revealed that this compound has good docking and molecular dynamics profiles when interacting with its targets .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts its anti-HBV effects by influencing the expression and function of host and/or viral genes . This results in the inhibition of HBsAg and HBV RNA levels in vitro . The exact biochemical pathways and their downstream effects affected by this compound require further study.

Pharmacokinetics

The solubility of this compound, which is pivotal in dictating its pharmacokinetic profiles, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) processes within the body .

Result of Action

This compound markedly inhibits HBsAg and HBV RNA levels in vitro, indicating that this compound is a potent anti-HBV metabolite . The in vivo anti-HBV effects of this compound and its underlying mechanisms require further study .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the multicomponent nature of TCM makes it difficult to select representative indicators for pharmacokinetic studies . Future directions should focus on novel this compound compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability . The exact environmental factors influencing the action of this compound require further study.

Chemical Reactions Analysis

Types of Reactions: Saikosaponin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGDHYQRJRGMDG-CYMACDCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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